molecular formula C14H6 B1601586 1,2,4,5-Tetraethynylbenzene CAS No. 70603-31-5

1,2,4,5-Tetraethynylbenzene

Cat. No. B1601586
CAS RN: 70603-31-5
M. Wt: 174.2 g/mol
InChI Key: QSGZOWMDALLUBC-UHFFFAOYSA-N
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Description

1,2,4,5-Tetraethynylbenzene (TEB) is a small organic molecule that is part of a larger class of molecules known as polycyclic aromatic hydrocarbons (PAHs). TEB is a planar molecule with a structure consisting of four ethynyl groups attached to a benzene ring. TEB has been used in a variety of scientific research applications due to its unique properties and its ability to form covalent bonds with other molecules. TEB has been studied for its potential use in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye.

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : 1,2,4,5-Tetraethynylbenzene is used in the synthesis of complex organic compounds. For example, it plays a role in the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines, which are significant in the field of organic chemistry and material sciences (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

  • Photocatalysis : Another application is in photocatalysis, where 1,2,4,5-Tetraethynylbenzene-related compounds are used in photocatalyzed oxidation processes. For instance, the photocatalyzed oxidation of benzylic compounds by 1,2,4,5-tetracyanobenzene in the presence of Selectfluor is a method to produce benzylic fluorides, which are useful in synthetic chemistry (Bloom, McCann, & Lectka, 2014).

  • Material Science and Engineering : In material science, 1,2,4,5-Tetraethynylbenzene derivatives are used in the engineering of molecular crystals. These materials have potential applications in nanotechnology and molecular engineering (Maly, Gagnon, Maris, & Wuest, 2007).

  • Organometallic Chemistry : It also finds use in organometallic chemistry. For instance, the synthesis and characterization of organoplatinum dendrimers with 1,3,5-Triethynylbenzene building blocks is a significant area of research, contributing to the development of new materials with potential applications in catalysis and electronic devices (Leininger, Stang, & Huang, 1998).

properties

IUPAC Name

1,2,4,5-tetraethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGZOWMDALLUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1C#C)C#C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500120
Record name 1,2,4,5-Tetraethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetraethynylbenzene

CAS RN

70603-31-5
Record name 1,2,4,5-Tetraethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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